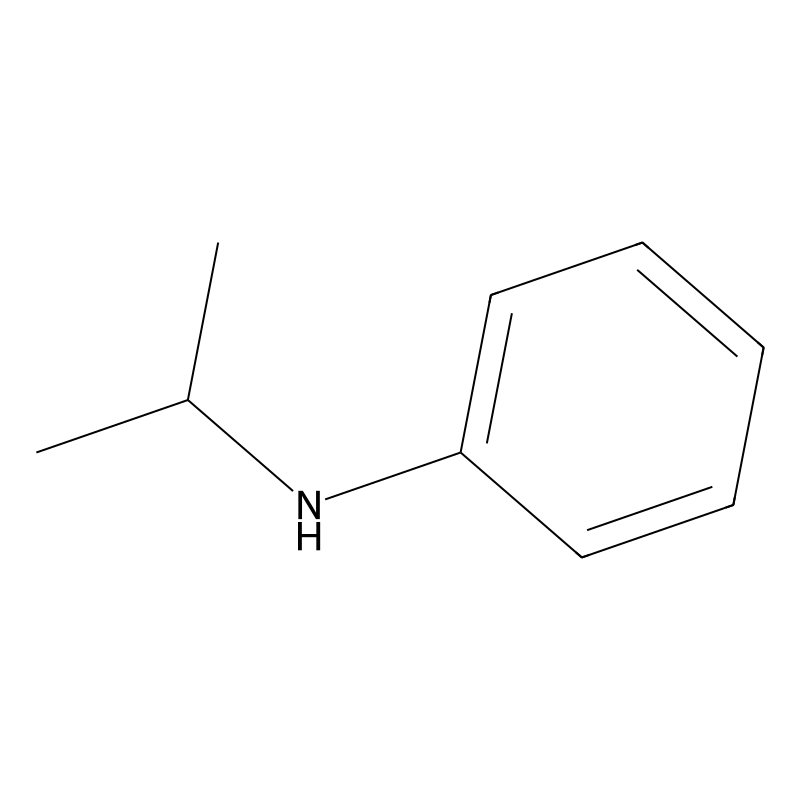N-Isopropylaniline
C9H13N

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C9H13N
Molecular Weight
InChI
InChI Key
SMILES
solubility
Sol in alcohol, ether, acetone, benzene
Solubility in water: insoluble
Synonyms
Canonical SMILES
N-Isopropylaniline is an organic compound with the chemical formula C₉H₁₃N and a CAS number of 768-52-5. It appears as a clear, light yellow liquid with a sweet odor. The compound is characterized by its aromatic amine structure, where an isopropyl group is attached to the nitrogen atom of an aniline molecule. N-Isopropylaniline has a molecular weight of 135.21 g/mol, a melting point of -32°C, and a boiling point of approximately 55°C under reduced pressure (0.3 mm Hg) . This compound is slightly soluble in methanol and chloroform but insoluble in water, with a solubility of less than 0.01 g/100 mL at 21°C .
N-Isopropylaniline presents several safety concerns:
- Toxicity: Exposure to N-Isopropylaniline can cause irritation to the skin, eyes, and respiratory system. Repeated exposure can lead to headaches, dizziness, and other neurological effects [].
- ACGIH (American Conference of Governmental Industrial Hygienists) has set a Time-Weighted Average (TWA) exposure limit of 10 ppm (milligrams per cubic meter) for N-Isopropylaniline in the workplace [].
Degradation Studies:
N-Isopropylaniline has been identified as an intermediate product in the degradation of propachlor, a selective herbicide used in agriculture. Research has explored the mechanisms by which Pseudomonas sp. strain PEM1, a soil bacterium, metabolizes propachlor. Studies have shown that N-isopropylaniline is formed during this process, providing insights into the breakdown pathway of the herbicide [1].
Source
N-Isopropylaniline has been studied for its biological effects. It is known to cause methemoglobinemia in animals, which results in impaired oxygen transport in the blood due to the conversion of hemoglobin to methemoglobin . This effect raises concerns about its potential toxicity in humans, particularly through inhalation or skin absorption. Symptoms of exposure may include headaches, dizziness, fatigue, and cyanosis (a bluish discoloration of the skin) . Furthermore, N-Isopropylaniline has been identified as a microbial metabolite of Propachlor, an acylanilide herbicide that poses risks for cytotoxicity in human cells .
N-Isopropylaniline can be synthesized through several methods:
- Direct Alkylation: One common method involves the alkylation of aniline with isopropyl halides (such as isopropyl bromide) in the presence of a base.
- Catalytic Distillation: Recent advancements have introduced catalytic distillation techniques that improve the selectivity and yield of N-Isopropylaniline from aniline under atmospheric pressure .
- Reduction Reactions: Another method includes reducing nitro compounds or nitriles using isopropylamine as a reducing agent.
These methods highlight the versatility in synthesizing N-Isopropylaniline while allowing for variations based on desired purity and yield.
N-Isopropylaniline has several industrial applications:
- Dye Manufacturing: It is primarily used in the dyeing of acrylic fibers due to its ability to form stable dyes.
- Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals, including pharmaceuticals and agrochemicals.
- Herbicide Metabolite: As a metabolite of Propachlor, it plays a role in agricultural chemistry by contributing to crop protection against weeds .
Studies have indicated that N-Isopropylaniline interacts with various biological systems, particularly regarding its toxicological profile. Its ability to induce methemoglobinemia suggests significant interactions at the cellular level that affect hemoglobin functionality . Furthermore, its reactivity with other chemicals can lead to hazardous situations when mixed with incompatible substances such as strong acids or oxidizers .
Several compounds share structural similarities with N-Isopropylaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Aniline | C₆H₅NH₂ | Basic aromatic amine; widely used in dye production. |
| N-Methylaniline | C₇H₉N | Methyl group instead of isopropyl; used in similar applications but less toxic. |
| N-Ethylaniline | C₈H₁₁N | Ethyl group; exhibits different solubility and reactivity profiles compared to N-Isopropylaniline. |
| Propanamide | C₃H₇NO | A simple amide; less reactive but structurally related through amine functionality. |
N-Isopropylaniline's uniqueness lies in its specific alkyl group (isopropyl), which influences its chemical reactivity and biological activity compared to these similar compounds.
Physical Description
YELLOW LIQUID.
Clear, yellowish liquid with a sweet, aromatic odor.
Color/Form
Clear, yellowish liquid.
XLogP3
Boiling Point
203.0 °C
203 °C @ 760 mm Hg
203-204 °C
397°F
Flash Point
190 °F (87.7 °C) (Cleveland Open Cup)
82 °C c.c.
190°F (open cup)
(oc) 190°F
Vapor Density
Density
0.9526 g/cu cm
Density (at 25 °C): 0.93 g/cm³
0.93 at 60°F
(60°F): 0.93
Odor
Melting Point
-10.0 °C
-32 °C
-58°F
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (49.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.65%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Vapor pressure, Pa at 25 °C: 4
0.03 mmHg at 77°F
(77°F): 0.03 mmHg
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
N-Isopropylaniline is also a metabolite of the microbial degradation of the herbicide propachlor.






